Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester
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Overview
Description
Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester is a complex organic compound with a unique structure that includes a pyridine ring, a cyclohexyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester typically involves multiple steps. One common method includes the reaction of 3-pyridinylcarbonimidothioate with 3,4-dimethylcyclohexanol and 4-(1,1-dimethylethyl)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets and modulate their function, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbonimidothioic acid, 3-pyridinyl-, O-(3,5-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester
- Carbamothioic acid, N-[2-(3,5-dimethylcyclohexyl)-3-pyridinyl]-, S-[[4-(1,1-dimethylethyl)phenyl]methyl] ester
Uniqueness
Compared to similar compounds, Carbonimidothioic acid, 3-pyridinyl-, O-(3,4-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester stands out due to its specific structural features, such as the positioning of the dimethylcyclohexyl group and the presence of the pyridine ring
Properties
CAS No. |
42754-20-1 |
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Molecular Formula |
C25H34N2OS |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
S-[(4-tert-butylphenyl)methyl] N-[2-(3,4-dimethylcyclohexyl)pyridin-3-yl]carbamothioate |
InChI |
InChI=1S/C25H34N2OS/c1-17-8-11-20(15-18(17)2)23-22(7-6-14-26-23)27-24(28)29-16-19-9-12-21(13-10-19)25(3,4)5/h6-7,9-10,12-14,17-18,20H,8,11,15-16H2,1-5H3,(H,27,28) |
InChI Key |
DFKWICSTUMWXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)C2=C(C=CC=N2)NC(=O)SCC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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